Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AH 001 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired melatoninergic activity . Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of AH 001 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
AH 001 undergoes various chemical reactions, including:
Oxidation: AH 001 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of AH 001, altering its activity.
Substitution: AH 001 can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
AH 001 has a wide range of applications in scientific research, including:
Mechanism of Action
AH 001 exerts its effects by binding to melatonin receptors in the body, mimicking the action of natural melatonin . This binding activates specific molecular pathways involved in regulating circadian rhythms, sleep, and other physiological processes . The primary molecular targets are the melatonin receptors MT1 and MT2 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AH 001 include other melatoninergic agonists such as:
Ramelteon: A selective melatonin receptor agonist used to treat insomnia.
Agomelatine: An antidepressant that acts as a melatonin receptor agonist and serotonin receptor antagonist.
Tasimelteon: Used to treat non-24-hour sleep-wake disorder in blind individuals.
Uniqueness
AH 001 is unique in its specific binding affinity and activity at melatonin receptors, making it a valuable tool for research into melatoninergic pathways . Its synthetic nature allows for precise modifications to study various aspects of melatoninergic signaling .
Properties
IUPAC Name |
N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(15)14-11-7-6-10-4-3-5-13(16-2)12(10)8-11/h3-5,11H,6-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJCYVYVTWEIPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934704 | |
Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80270-68-4, 153221-21-7 | |
Record name | 2-Acetamido-8-methoxytetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080270684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AH 001 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153221217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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